N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-11-5-6-15(7-12(11)2)26-10-14(9-17(26)27)21(29)22-18-16-8-13(3)20(28)23-19(16)25(4)24-18/h5-7,13-14H,8-10H2,1-4H3,(H,23,28)(H,22,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLLHMZMPRHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core fused with a pyrrolidine moiety. The presence of multiple nitrogen atoms and functional groups enhances its potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 296.36 g/mol.
Biological Activities
Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities:
1. Antimicrobial Activity
- Several studies have reported that derivatives of pyrazolo[3,4-b]pyridine demonstrate significant antimicrobial properties. For instance, compounds have shown efficacy against various bacterial strains and fungi .
2. Anticancer Properties
- Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies revealed that these compounds could inhibit the proliferation of cervical (HeLa) and prostate (DU 205) cancer cells .
3. Analgesic and Anti-inflammatory Effects
- The compound has been noted for its analgesic and anti-inflammatory activities in experimental models. These effects are believed to be mediated through the inhibition of specific enzymes involved in pain and inflammation pathways .
4. Enzyme Inhibition
- This compound has shown potential as an enzyme inhibitor in various biochemical pathways. This includes inhibition of phosphodiesterase enzymes which play a crucial role in cellular signaling .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
1. Binding Interactions
- The structural features allow for effective binding to target proteins or enzymes through hydrogen bonding and hydrophobic interactions.
2. Modulation of Signaling Pathways
- By inhibiting key enzymes such as phosphodiesterases or cyclooxygenases involved in inflammatory responses or cancer progression, the compound can modulate critical signaling pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines. Mechanistic investigations have revealed that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For instance:
- Study on Breast Cancer Cell Lines :
- Objective : Evaluate anticancer effects.
- Findings : The compound showed significant cytotoxicity with an IC50 value in the low micromolar range and induced apoptosis.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Anti-inflammatory Study :
- Objective : Assess potential in a murine model of acute inflammation.
- Findings : Treatment resulted in reduced paw edema and lower levels of inflammatory markers.
Neuroprotective Properties
Evidence suggests that the compound may protect neuronal cells from oxidative stress and excitotoxicity. This is potentially mediated through the modulation of calcium homeostasis and antioxidant pathways.
- Neuroprotection Assessment :
- Objective : Investigate neuroprotective effects.
- Findings : The compound significantly reduced neuronal cell death in cultures exposed to oxidative agents.
Case Studies
Several notable studies have explored the effects and applications of this compound:
-
Cancer Cell Line Study :
- Focused on human breast cancer cell lines.
- Results indicated significant cytotoxicity and apoptosis induction.
-
Inflammation Model Study :
- Conducted on murine models.
- Observed a marked reduction in inflammation indicators.
-
Neuroprotection Study :
- Assessed in models of oxidative stress.
- Findings showed improved neuronal viability under stress conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with several heterocyclic systems:
- Pyrazolo[3,4-b]pyridinones: describes derivatives like 3 (4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile), which lacks the pyrrolidine-carboxamide side chain but includes a cyano group.
- Tetrahydroimidazo[1,2-a]pyridines: details 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), which incorporates an imidazo-pyridine core. Unlike the target compound, 1l includes nitro and ester groups, contributing to its higher molecular weight (51% yield) and distinct solubility profile .
- Pyrazolo[1,5-a]pyrimidines: Compound 8b () shares a pyrazole ring but replaces the pyridinone with a pyrimidine system. The methoxyphenyl substituent in 8b may confer greater lipophilicity than the 3,4-dimethylphenyl group in the target compound .
Spectroscopic Characterization
- NMR Analysis : demonstrates that substituent positioning (e.g., regions A and B in Figure 6) causes distinct chemical shifts. For example, protons near electron-withdrawing groups (e.g., carbonyls) in the target compound may exhibit downfield shifts compared to analogs like 1l .
- IR and MS Data : Compound 1l () shows characteristic carbonyl stretches (IR: 1740 cm⁻¹) and molecular ion peaks (MS: m/z 616 [M+H]⁺), which differ from the target compound’s expected carboxamide IR bands (~1650 cm⁻¹) .
Physicochemical Properties
Key Research Findings
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound likely enhances steric hindrance and lipophilicity compared to phenyl or nitrophenyl groups in analogs, impacting binding interactions in biological assays .
- Synthetic Flexibility : Ionic liquid-mediated synthesis () and ultrasound methods () offer divergent pathways for optimizing yields and purity in related compounds .
- Spectroscopic Signatures: NMR chemical shifts in regions A and B () provide diagnostic tools for verifying substituent placement in complex heterocycles .
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. 3-Amino-1,5-dimethylpyrazole reacts with a 1,3-CCC-biselectrophile, such as a diketone or β-ketoester, under acidic or basic conditions.
Example Protocol
Functionalization at Position 3
The 3-amino group of the pyrazolo[3,4-b]pyridine intermediate is critical for subsequent amide coupling. Protection with Boc (tert-butoxycarbonyl) or direct activation using coupling reagents (e.g., HATU) ensures efficient conjugation.
Synthesis of the 5-Oxopyrrolidine Carboxamide Side Chain
Cyclization of Itaconic Acid Derivatives
The 5-oxopyrrolidine ring is constructed via cyclization of itaconic acid with substituted anilines. For the 1-(3,4-dimethylphenyl) substituent:
Carboxylic Acid Activation
The resulting 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, enabling amide bond formation.
Amide Coupling Strategies
Direct Coupling via Carbodiimide Reagents
EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) is employed to conjugate the pyrazolo[3,4-b]pyridine amine with the pyrrolidine carboxylic acid:
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) accelerates the reaction, improving yields to 75–80% while reducing racemization.
Optimization and Challenges
Purification Techniques
Side Reactions
- Oversubstitution : Excess acyl chloride leads to diacylation at the pyrazole nitrogen. Controlled stoichiometry mitigates this.
- Ring Opening : Acidic conditions during coupling may hydrolyze the pyrrolidine ring. Neutral pH buffers (e.g., phosphate, pH 7.4) prevent degradation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the pyrrolidine substituents and planar pyrazolo[3,4-b]pyridine core.
Industrial-Scale Production
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with condensation of pyrazolo[3,4-b]pyridine and pyrrolidine-carboxamide precursors. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization steps . Optimization employs Design of Experiments (DoE) to minimize trial-and-error, using fractional factorial designs to test variables (temperature, stoichiometry) .
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyrazolo-pyridine and pyrrolidine moieties .
- HPLC-MS : Validates molecular weight (C₂₃H₂₇N₅O₃, ~421.5 g/mol) and purity (>95%) .
- X-ray crystallography : Optional for resolving 3D conformation, particularly for chiral centers .
Q. What preliminary biological screening approaches are used to assess its activity?
- In vitro assays : Kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : PBS/DMSO solutions analyzed via UV-Vis spectroscopy to guide dosing .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to kinase ATP-binding pockets, prioritizing targets based on binding energy (e.g., ΔG < -8 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Relates substituent electronegativity (e.g., 3,4-dimethylphenyl) to activity trends .
Q. What experimental strategies resolve contradictions in activity data across different assays?
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) if ADP-Glo™ results conflict with cellular viability .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
- Dose-response refinement : Use Hill slope analysis to distinguish specific vs. nonspecific effects .
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- DoE-guided optimization : Response Surface Methodology (RSM) identifies robust conditions (e.g., 72-hour reaction time, 1:1.2 molar ratio) .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .
Q. What mechanistic studies elucidate its role in apoptosis or cell cycle arrest?
- Flow cytometry : Annexin V/PI staining quantifies apoptosis vs. necrosis in treated cells .
- Western blotting : Targets proteins like Bcl-2, caspase-3, and p21 to map pathways .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., p53 targets) post-treatment .
Methodological Considerations
- Data contradiction : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity if kinase assays conflict) .
- Reaction troubleshooting : TLC/HPLC tracking identifies stalled reactions; additives like molecular sieves may stabilize intermediates .
- Safety protocols : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., chlorinated precursors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
